3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone
Overview
Description
3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone typically involves multiple steps, starting with the formation of the pyridinone core
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The pyridinone core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of 3-[(2-hydroxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone.
Reduction: : Formation of 3-[(2-methoxyphenyl)sulfanyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone.
Substitution: : Formation of various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets can be explored for therapeutic purposes.
Industry
In industry, this compound may find applications in the development of new materials or as a component in chemical processes. Its unique properties can be harnessed for various industrial applications.
Mechanism of Action
The mechanism by which 3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylsulfonyl-4,6-dimethylpyridinone: : Similar structure but lacks the 2-methyl-2-propenyl group.
4,6-Dimethyl-1-(2-methyl-2-propenyl)pyridinone: : Similar core structure but lacks the methoxyphenylsulfonyl group.
Uniqueness
The presence of both the methoxyphenylsulfonyl group and the 2-methyl-2-propenyl group in 3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone makes it unique compared to similar compounds
Properties
IUPAC Name |
3-(2-methoxyphenyl)sulfonyl-4,6-dimethyl-1-(2-methylprop-2-enyl)pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12(2)11-19-14(4)10-13(3)17(18(19)20)24(21,22)16-9-7-6-8-15(16)23-5/h6-10H,1,11H2,2-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMRNORKFBSHAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=C)C)S(=O)(=O)C2=CC=CC=C2OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126717 | |
Record name | 3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propen-1-yl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866051-45-8 | |
Record name | 3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propen-1-yl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866051-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propen-1-yl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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